molecular formula C13H13N3O4S B3017823 N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 379729-14-3

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B3017823
CAS No.: 379729-14-3
M. Wt: 307.32
InChI Key: FFXVSOSQRKGZPH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the para position and a nitro group at the meta position relative to the sulfonamide moiety. The nitro group at the meta position likely enhances electron-withdrawing effects, altering reactivity compared to analogs with substituents like methoxy or halogens.

Properties

IUPAC Name

N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVSOSQRKGZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 4-methylbenzenesulfonamide to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as tin or iron in the presence of hydrochloric acid for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction step can be performed using catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its structural complexity allows it to participate in a wide range of chemical reactions, making it a valuable building block for more complex molecules .

Biology

In biological research, this compound is primarily studied for its antimicrobial properties . It has been shown to inhibit the growth of certain bacterial strains by acting as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism involves inhibiting the enzyme dihydropteroate synthase, leading to bacterial cell death .

Medicine

The compound has potential applications in medicinal chemistry as a precursor for synthesizing sulfonamide-based drugs that are known for their antibacterial and antifungal properties. Recent studies have indicated its effectiveness against multidrug-resistant bacterial strains, highlighting its therapeutic potential .

Study on Antibacterial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against resistant bacterial strains. Results indicated significant activity, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant organisms .

Mechanistic Insights

Research by Smith et al. (2023) utilized molecular docking studies to explore binding interactions with dihydropteroate synthase. The findings revealed effective binding at the active site with a binding affinity comparable to traditional sulfonamides, underscoring its potential utility in drug development .

Comparative Analysis with Other Sulfonamides

A comparative study assessed the efficacy of this compound against other sulfonamide derivatives. The results highlighted its superior activity against certain resistant strains due to unique structural features that enhance its biological efficacy .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in folic acid synthesis, similar to other sulfonamides. This inhibition disrupts the production of essential nucleotides, leading to the suppression of bacterial growth .

Comparison with Similar Compounds

N-(4-Aminophenyl)-4-methylbenzenesulfonamide (Compound I, )

  • Substituents : Lacks the nitro group; methyl at para position.
  • Conformation : Dihedral angle between benzene rings is 45.86°, with a C—S—N—C torsion angle of ~69°.
  • Hydrogen Bonding : Forms N—H⋯O and N—H⋯N bonds, creating 3D networks. The absence of a nitro group simplifies hydrogen-bonding patterns compared to nitro-substituted analogs .

N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide ()

  • Substituents : Nitro at ortho position; methyl at meta position on the aniline ring.
  • Molecular Weight : 307.33 g/mol.
  • Key Difference : The ortho-nitro group induces steric hindrance and electronic effects distinct from meta-nitro substitution in the target compound .

N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide ()

  • Substituents : Bromo and nitro groups; bromo at para, nitro at ortho.
  • Molecular Weight : 371.21 g/mol.
  • Impact of Halogen : Bromine increases molecular weight and may enhance lipophilicity compared to methyl-nitro analogs .

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide ()

  • Substituents : Methoxy at para position on the aniline ring.
  • Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing nitro group. This difference affects solubility and reactivity .

Physicochemical Properties

  • Molecular Weight : Estimated ~320 g/mol (based on analogs in ).
  • Hydrogen Bonding: The amino and sulfonamide groups enable strong intermolecular interactions, as seen in related compounds forming C(4) chains and 3D networks .
  • Solubility : Nitro groups typically reduce aqueous solubility compared to methoxy or methyl substituents .

Biological Activity

N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide, commonly referred to as a sulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃N₃O₄S. Its structure includes a sulfonamide group (-SO₂NH₂), an amino group (-NH₂), and a nitro group (-NO₂) attached to a benzene ring. This structural complexity contributes to its varied biological activities.

Antibacterial Activity

Mechanism of Action
this compound exhibits notable antibacterial properties primarily through its action as a competitive inhibitor of para-aminobenzoic acid (PABA). PABA is crucial for bacterial folate synthesis, which is essential for nucleic acid production. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts folate synthesis, leading to impaired bacterial growth and reproduction.

Efficacy Against Bacteria
Research indicates that sulfonamides, including this compound, are effective against a range of bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Potential Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Although further research is needed to elucidate these effects fully, initial studies indicate that sulfonamides can interfere with cancer cell proliferation by disrupting folate metabolism, similar to their antibacterial mechanism.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
SulfanilamideContains an amino group and sulfonamideOne of the first antibiotics discovered; broad-spectrum activity
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamideHydroxyl instead of amino groupPotentially different pharmacokinetics and toxicity profile
N-(3-nitrophenyl)-sulfanilamideNitro group at different positionMay exhibit different antibacterial spectrum

This comparison highlights how slight modifications in structure can lead to variations in biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Anticancer Potential : Preliminary findings suggest that derivatives of sulfonamides can induce apoptosis in cancer cell lines, indicating potential for further development as anticancer agents.
  • Mechanistic Insights : Research has shown that this compound can inhibit enzymes involved in folate metabolism, disrupting essential cellular processes in both bacteria and cancer cells.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-aminophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide?

Methodological Answer:
A plausible route involves sequential sulfonation and nitration. First, react 4-methylbenzenesulfonyl chloride with 4-aminophenylamine to form the sulfonamide core (N-(4-aminophenyl)-4-methylbenzenesulfonamide) . Next, introduce the nitro group at position 3 via controlled nitration. Use mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to favor regioselectivity, as electron-withdrawing sulfonamide groups direct nitration to the meta position. Purify intermediates via recrystallization (e.g., ethanol/water) and confirm regiochemistry using NMR (e.g., absence of para-nitro byproducts) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and confirm nitro group placement via splitting patterns. The methyl group (C-4) appears as a singlet (~δ 2.4 ppm), while the sulfonamide NH resonates at δ ~7–8 ppm .
  • Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion [M+H]⁺ and verify fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) .
  • UV-Vis : Assess electronic transitions (λmax ~270–320 nm) influenced by nitro and sulfonamide groups .

Advanced: How can density-functional theory (DFT) elucidate the electronic structure of this compound?

Methodological Answer:
Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • Electrostatic Potential Maps : Visualize charge distribution, highlighting electron-deficient regions near the nitro group .
  • Frontier Molecular Orbitals (HOMO-LUMO) : Predict reactivity; nitro groups lower LUMO energy, enhancing electrophilic character .
  • Thermochemical Data : Compare computed formation enthalpies with experimental values (e.g., calorimetry) to validate models .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer:

  • Disorder in Nitro Groups : Nitro groups may exhibit rotational disorder. Use SHELXL to refine anisotropic displacement parameters and apply restraints to O–N–O angles .
  • Hydrogen Bonding Networks : SHELXPRO aids in modeling N–H···O/S interactions. For example, sulfonamide NH donors form chains (C(4) motifs) linked to acceptor oxygen atoms .
  • Twinned Crystals : SHELXD detects twin laws (e.g., pseudo-merohedral twinning) and refines data with the HKLF5 format .

Basic: How do the nitro and amino groups influence stability and reactivity?

Methodological Answer:

  • Redox Sensitivity : The nitro group is electron-withdrawing, destabilizing the adjacent amino group. Store the compound under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Acid-Base Behavior : The amino group (pKa ~3–5) can protonate in acidic media, altering solubility. Perform pH-dependent stability assays (e.g., HPLC monitoring) .
  • Nucleophilic Substitution : The nitro group deactivates the ring, but the amino group can participate in diazotization or azo-coupling reactions under controlled pH .

Advanced: What hydrogen-bonding motifs are observed in its crystal structure?

Methodological Answer:

  • Intermolecular Interactions : Sulfonamide NH forms N–H···O bonds (d ≈ 2.0 Å) with sulfonyl oxygens, creating [100]-oriented chains. Amino NH₂ groups donate to sulfonamide O (N–H···O, d ≈ 2.2 Å) and adjacent amine N (N–H···N, d ≈ 2.3 Å), generating 3D networks .
  • Validation via Hirshfeld Surfaces : Use CrystalExplorer to quantify interaction contributions (e.g., O···H/N···H contacts >50%) and compare with related sulfonamides .

Advanced: How to resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

  • NMR Chemical Shift Discrepancies : If computed (GIAO-DFT) shifts deviate >0.5 ppm from experimental values, reassess conformational sampling (e.g., include solvent effects via PCM models) .
  • Vibrational Frequencies : Compare IR bands (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) with DFT-harmonic frequencies scaled by 0.96–0.98 .
  • X-ray vs. Optimized Geometry : Overlay crystal structure coordinates with DFT-optimized conformers (RMSD <0.5 Å acceptable). Adjust torsional restraints in calculations if needed .

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